molecular formula C14H19NO3S B2498344 2-(2-ethylbutanamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylic acid CAS No. 757220-67-0

2-(2-ethylbutanamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylic acid

Cat. No.: B2498344
CAS No.: 757220-67-0
M. Wt: 281.37
InChI Key: URHNXJISIWKBJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Ethylbutanamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylic acid is a synthetic organic compound featuring a cyclopenta[b]thiophene core substituted with a 2-ethylbutanamido group at position 2 and a carboxylic acid moiety at position 3.

Properties

IUPAC Name

2-(2-ethylbutanoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3S/c1-3-8(4-2)12(16)15-13-11(14(17)18)9-6-5-7-10(9)19-13/h8H,3-7H2,1-2H3,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URHNXJISIWKBJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NC1=C(C2=C(S1)CCC2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-ethylbutanamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylic acid typically involves multiple steps:

  • Formation of the Cyclopenta[b]thiophene Core: : This can be achieved through a cyclization reaction involving a suitable thiophene precursor. For example, starting from a thiophene-2-carboxylic acid derivative, cyclization can be induced using reagents like phosphorus pentachloride (PCl5) and subsequent treatment with a base.

  • Introduction of the Amido Group: : The amido group can be introduced via an amidation reaction. This involves reacting the cyclopenta[b]thiophene intermediate with 2-ethylbutanoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems to isolate the final product efficiently.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the thiophene ring. Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

  • Reduction: : Reduction reactions can target the amido group, converting it to an amine. Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.

  • Substitution: : The compound can participate in substitution reactions, especially at the carboxylic acid group. For instance, esterification can occur with alcohols in the presence of acid catalysts.

Common Reagents and Conditions

    Oxidation: H2O2, KMnO4, under acidic or basic conditions.

    Reduction: LiAlH4, sodium borohydride (NaBH4), under anhydrous conditions.

    Substitution: Alcohols, acid catalysts like sulfuric acid (H2SO4) for esterification.

Major Products

    Oxidation: Sulfoxides or sulfones, depending on the extent of oxidation.

    Reduction: Amines or alcohols, depending on the functional group targeted.

    Substitution: Esters or amides, depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 2-(2-ethylbutanamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylic acid is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential therapeutic properties. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development, particularly in the treatment of diseases where thiophene derivatives have shown efficacy.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers with specific electronic properties. Its ability to undergo various chemical modifications makes it versatile for creating materials with tailored functionalities.

Mechanism of Action

The mechanism by which 2-(2-ethylbutanamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylic acid exerts its effects depends on its interaction with molecular targets. For instance, in medicinal applications, it may inhibit specific enzymes or receptors involved in disease pathways. The thiophene ring can interact with proteins through π-π stacking or hydrogen bonding, while the amido and carboxylic acid groups can form additional hydrogen bonds or ionic interactions.

Comparison with Similar Compounds

Structural and Functional Insights

  • Amide Substituents: The 2-ethylbutanamido group in the target compound introduces moderate steric bulk and lipophilicity compared to smaller groups like acetamido (MW 225.26) or bulkier 3-phenylpropanamido (MW 329.41) . This balance may optimize pharmacokinetic properties such as absorption and metabolic stability. Thioureido derivatives (e.g., ethyl 2-(3-phenylthioureido)-) exhibit notable antifungal and antibacterial activities, suggesting that sulfur-containing substituents enhance bioactivity .
  • Carboxylic Acid vs. Esterified analogs (e.g., methyl or ethyl esters) are often prodrugs designed to enhance bioavailability by increasing lipophilicity .
  • Electron-Deficient Groups :

    • Compounds with nitrobenzamido (e.g., ethyl 2-(2-nitrobenzamido)-) or tetrazole groups may exhibit enhanced reactivity or binding to targets with electron-rich regions, such as enzyme active sites .

Biological Activity

The compound 2-(2-ethylbutanamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylic acid is a derivative of cyclopentathiophene, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, including analgesic and antimicrobial effects, as well as its potential applications in medicinal chemistry.

Molecular Formula

  • Molecular Formula : C14H19NO3S
  • Molecular Weight : 281.37 g/mol

Structural Characteristics

The compound features a cyclopentathiophene core with an amide functional group, which is significant for its biological interactions. The presence of the ethylbutanamido group may influence the compound's lipophilicity and ability to penetrate biological membranes.

Analgesic Activity

Research has demonstrated that certain derivatives of cyclopentathiophene exhibit significant analgesic properties. A study utilizing the "hot plate" method on outbred white mice showed that compounds similar to this compound possess analgesic effects that surpass those of standard analgesics like metamizole . This suggests that the structural modifications in this compound may enhance its pain-relieving capabilities.

Antimicrobial Activity

Another area of interest is the antimicrobial activity of thiophene derivatives. Studies have indicated that compounds within this class can exhibit varying degrees of antibacterial properties against strains such as Staphylococcus aureus. For instance, derivatives based on the thiophene structure have shown effective minimum inhibitory concentrations (MIC) against resistant strains .

Summary of Antimicrobial Activity

CompoundMIC (µg/mL)Target Bacteria
This compoundTBDS. aureus
Other Thiophene Derivatives4 - 128Various

Cytotoxicity Studies

Cytotoxicity assays are critical in evaluating the safety profile of new compounds. Preliminary studies indicate that certain derivatives do not exhibit significant cytotoxicity at concentrations much higher than their MIC values, suggesting a favorable therapeutic index for potential drug development .

Case Study 1: Analgesic Efficacy

In a controlled study involving various analogues of cyclopentathiophene derivatives, researchers found that modifications to the amide side chain greatly influenced analgesic efficacy. The compound this compound was among those tested and showed promising results comparable to established analgesics.

Case Study 2: Antimicrobial Resistance

A study focusing on the antimicrobial properties of thiophene derivatives highlighted the effectiveness of certain compounds against drug-resistant strains of bacteria. The findings indicated that modifications in the thiophene structure could enhance antibacterial activity and reduce resistance development.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.